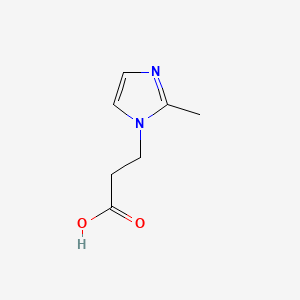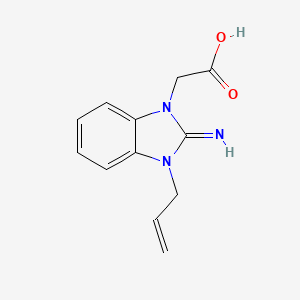
Methyl 6-hydroxynicotinate
概要
説明
Methyl 6-hydroxynicotinate is an organic compound with the chemical formula C7H7NO3. It is a white crystalline or crystalline powder that is soluble in alcohols and some organic solvents like ethanol and chloroform, but insoluble in water . This compound is used in various fields, including cosmetics and medicine, due to its anti-inflammatory, antioxidant, and blood circulation-promoting properties .
準備方法
Methyl 6-hydroxynicotinate is typically synthesized through a two-step process:
Esterification: Nicotinic acid reacts with methanol under acidic conditions to form a methyl esterification product.
Hydroxylation: Sodium hydroxide or another base is added under alkaline conditions to catalyze the esterification, resulting in the formation of this compound.
化学反応の分析
Methyl 6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 6-hydroxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Industry: It is used as a catalyst in synthetic reactions and as an ingredient in cosmetics.
作用機序
The mechanism of action of Methyl 6-hydroxynicotinate involves its interaction with molecular targets and pathways. It is believed to exert its effects through peripheral vasodilation, enhancing local blood flow at the site of application . This vasodilation is thought to be mediated by the release of prostaglandin D2, which acts locally due to its short half-life .
類似化合物との比較
Methyl 6-hydroxynicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
6-hydroxynicotinic acid: Another derivative of nicotinic acid with similar properties. This compound is unique due to its specific hydroxylation at the 6-position, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
methyl 6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVPKLHKMKWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329003 | |
| Record name | methyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66171-50-4 | |
| Record name | methyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2-methyl-6-hydroxynicotinate in the synthesis of Huperzine A?
A1: Ethyl 2-methyl-6-hydroxynicotinate played a crucial role in the first successful total synthesis of Huperzine A, a potent acetylcholinesterase inhibitor used to treat Alzheimer's disease. While the exact details of its use are not provided in the abstract, it served as a starting material in a multi-step reaction sequence ultimately leading to the target molecule [].
Q2: Are there alternative routes to synthesize Huperzine A that do not involve ethyl 2-methyl-6-hydroxynicotinate?
A2: Yes, the abstract highlights several alternative synthetic approaches for Huperzine A that do not utilize ethyl 2-methyl-6-hydroxynicotinate. These include methods starting from materials like the mono-ethylene ketal of 1,4-cyclohexanedione and 2-methoxy-6-methylpyridine. The search for more efficient and cost-effective synthetic routes is an ongoing area of research [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)

![2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid](/img/structure/B1297318.png)



![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)



![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)
